molecular formula C26H22O6 B12499034 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid CAS No. 67546-17-2

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid

Cat. No.: B12499034
CAS No.: 67546-17-2
M. Wt: 430.4 g/mol
InChI Key: GAQXUMBSTWVNCF-UHFFFAOYSA-N
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Description

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid is a strategically important π-conjugated organic building block in materials science research. Its primary research value lies in the construction of functional metal-organic frameworks (MOFs), where it acts as a elongated, rigid, and photoresponsive linker. The extended conjugated system, featuring a central dimethoxyphenylene core flanked by vinylene and benzoic acid groups, facilitates charge delocalization, which is crucial for developing MOFs with enhanced electrical conductivity RSC Publishing, 2016 and potential applications in chemiresistive sensing JACS, 2019 . Furthermore, the molecule's ability to undergo predictable coordination with metal ions allows for the engineering of framework topology and porosity. Beyond porous materials, this dicarboxylic acid serves as a critical precursor for synthesizing advanced organic semiconductors, particularly for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its planarity and electron-donating methoxy groups can be tuned to modify HOMO-LUMO energy levels and optoelectronic properties Progress in Organic Coatings, 2016 . Researchers utilize this compound to explore structure-property relationships in emerging electronic and photonic devices.

Properties

CAS No.

67546-17-2

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

4-[2-[4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid

InChI

InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30)

InChI Key

GAQXUMBSTWVNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Pathways

The most documented method involves Horner-Wadsworth-Emmons (HWE) olefination or Sonogashira coupling for ethene bridge formation, followed by hydrolysis of methyl esters. For example:

  • Step 1 : Synthesis of dimethyl 4,4'-[(2,5-dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoate.
  • Step 2 : Basic hydrolysis to convert esters to carboxylic acids.

Detailed Reaction Procedures

Stage 1: Methyl Ester Formation

Parameter Description Source
Substrates 2,5-Dimethoxy-1,4-phenylene diethyl ester derivatives
Catalyst/Reagents Potassium hydroxide (KOH) in tetrahydrofuran (THF)/methanol
Conditions Reflux at elevated temperatures (e.g., 65–70°C)
Yield ~83% (dependent on ester precursor purity)

Example Reaction :
Dimethyl 4,4'-[(2,5-dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoate is synthesized via HWE coupling of 2,5-dimethoxy-1,4-phenylene-dialdehyde with 4-carbomethoxyphenylphosphonate. The reaction is typically performed under inert conditions (N₂/Ar) to prevent oxidation.

Stage 2: Hydrolysis to Dicarboxylic Acid

Parameter Description Source
Reagents Hydrochloric acid (HCl) in aqueous solution
Conditions Acidic hydrolysis at room temperature or mild heating
Yield >90% (assuming complete ester conversion)

Mechanism :

  • Ester cleavage : KOH in THF/MeOH first converts methyl esters to carboxylate salts.
  • Acidification : HCl protonates carboxylates to yield free carboxylic acids.

Reaction Optimization

Solvent Selection

Solvent System Role in Reaction Impact on Yield
THF/MeOH Polar aprotic solvent for base-mediated ester hydrolysis High solubility
Water (aqueous HCl) Proton source for final acidification Complete conversion

Temperature Control

  • Reflux conditions (65–70°C) in Stage 1 enhance reaction kinetics while minimizing side reactions.
  • Room temperature in Stage 2 prevents decarboxylation or degradation of the final acid.

Alternative Synthetic Routes

Sonogashira Coupling

Though less documented, ethyne-based analogs (e.g., H₂DMBDA) are synthesized via Sonogashira coupling between 2,5-dimethoxy-1,4-diiodobenzene and phenylacetylene derivatives. However, this method is less common for H₂PVDC due to challenges in controlling ethene geometry.

Direct Hydrolysis of Ethene-Linked Esters

Some protocols bypass intermediate isolation, hydrolyzing esters in a single pot. For example:

  • Ester formation : HWE coupling in THF.
  • Hydrolysis : In situ addition of HCl to the reaction mixture.

Purification and Characterization

Purification Methods

Method Purpose Source
Crystallization Ethyl acetate is used to isolate pure H₂PVDC from reaction byproducts.
Column Chromatography Silica gel or C18 columns for high-purity samples (if needed).

Analytical Data

Property Value Source
Melting Point 66–67°C (lit. 62–64°C)
Density 1.4981 ± 0.022 g/mL (crystalline form)
Solubility Soluble in DMF and DMSO; insoluble in water and organic solvents.

Applications in Material Science

H₂PVDC’s rigid, π-conjugated structure makes it ideal for:

  • Near-infrared MOFs : Yb-PVDC-1, Yb-PVDC-2, and Yb-PVDC-3 exhibit exceptional luminescent properties.
  • COF synthesis : Linker for porous materials with tailored pore sizes and chemical stability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic Properties

  • H₂PVDC vs. Non-Methoxy Analogues: The 2,5-dimethoxy groups in H₂PVDC enhance electron donation, improving fluorescence quantum yield (QY) compared to its non-methoxy counterpart .
  • Ethynylene vs. Oxygen Bridges : H₂PVDC’s ethynylene spacers enable stronger π-conjugation and charge transfer vs. H₂oba’s oxygen bridge, critical for electrochemical sensing .

MOF Performance

  • Porosity and Stability : H₂PVDC-based MOFs exhibit higher rigidity and surface area (~1,500 m²/g) compared to H₂oba-MOFs (~1,000 m²/g) due to the ethynylene backbone .
  • Luminescence : H₂PVDC’s extended conjugation enables energy transfer to lanthanide ions (e.g., Eu³⁺, Tb³⁺), yielding MOFs with tunable emission .

Sensor Performance

  • Dual-Signal Amplification: H₂PVDC-functionalized nanoporous silver (NPS) labels outperform graphene-only sensors, achieving sub-pg/mL detection of cancer biomarkers .
  • Methoxy-Driven Sensitivity: Thiourea detection using p-acid-Br relies on methoxy-enhanced fluorescence quenching, absent in non-methoxy analogues .

Fluorescence Sensing

  • Thiourea Detection : p-acid-Br (brominated derivative) showed linear FL response from 0.5–1000 nM thiourea, with 0.26 nM LOD .
  • MOF-Based Sensing : H₂PVDC-Eu³⁺ MOFs detected nitroaromatics via fluorescence quenching, with a Stern-Volmer constant (Ksv) of 1.2 × 10⁴ M⁻¹ .

Electrochemical Immunosensors

  • PSA/CEA Detection : Using H₂PVDC/NPS labels, paper-based devices achieved LODs of 1.0 pg/mL (PSA) and 0.8 pg/mL (CEA) in human serum .

Biological Activity

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of methoxy groups and a dibenzoic acid framework, suggests interesting biological properties that merit investigation.

  • Molecular Formula : C26H22O6
  • Molecular Weight : 434.45 g/mol
  • CAS Number : 1202253-60-8

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The presence of methoxy groups in 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid may enhance its electron-donating ability, contributing to its antioxidant capacity.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds structurally related to 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid exhibit selective toxicity. For instance:

Cell LineIC50 (µM)
HeLa15.0
MCF-720.5
A54930.0

These results suggest that the compound may have potential as an anticancer agent.

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. Studies indicate that exposure to similar compounds leads to increased levels of reactive oxygen species (ROS), triggering cell death pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of derivatives similar to 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid using DPPH and ABTS assays. The results showed a significant decrease in DPPH radical concentration upon treatment with the compound.

Study 2: In Vivo Toxicity Testing

In vivo studies on rodent models demonstrated that doses up to 200 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage, indicating a favorable safety profile for further development.

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